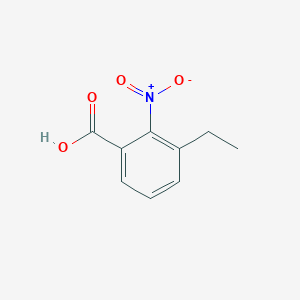

3-Ethyl-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

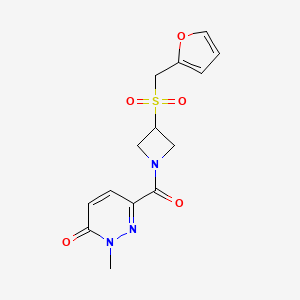

“3-Ethyl-2-nitrobenzoic acid” is a derivative of benzoic acid . It has a molecular formula of C9H9NO4 and a molecular weight of 195.1721 . It is also known by other names such as Ethyl-m-nitrobenzoate, Benzoic acid, 3-nitro-, ethyl ester, m-Nitrobenzoic acid, ethyl ester, and Benzoic acid, m-nitro-, ethyl ester .

Synthesis Analysis

The synthesis of nitrobenzoic acid can be achieved through the oxidation of styrene in boiling nitric acid . The esterification of 3-nitrobenzoic acid can be achieved through a Fischer Esterification process . This process involves the reaction of 3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 .

Chemical Reactions Analysis

Nitro compounds like “this compound” can undergo various reactions. They can react with all bases, both organic (for example, the amines) and inorganic, to form water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .

Physical and Chemical Properties Analysis

“this compound” is a prismatic or white crystalline solid . It is insoluble in water . It has a pKa of 3.47, making it about ten times more acidic than benzoic acid .

Wissenschaftliche Forschungsanwendungen

Solubility and Thermodynamics

- 3-Ethyl-2-nitrobenzoic acid's solubility in various organic solvents has been extensively studied. For instance, research on its isomer, 3-methyl-2-nitrobenzoic acid, highlights its solubility in solvents like methanol, ethanol, and acetone, which varies with temperature changes (He, Zheng, Farajtabar, & Zhao, 2018). Such studies are crucial for optimizing purification processes in industrial and pharmaceutical contexts.

Chemical Reactions and Catalysis

- Investigations into esterification processes, such as the conversion of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate, provide insights into reaction mechanisms and catalytic behaviors. This is particularly relevant for the synthesis of various chemical compounds (Hong-ze, 2013).

Biochemical Applications

- The compound's derivatives, like 5,5′-dithiobis(2-nitrobenzoic acid), have been synthesized and utilized in biological materials, particularly for determining sulfhydryl groups (Ellman, 1959). This application is significant in biochemical research and diagnostics.

Molecular Structure Analysis

- The structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, has been analyzed, revealing intramolecular and intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and stability (Narendra Babu et al., 2009).

Pharmaceutical Synthesis

- This compound's isomers have been used in synthesizing pharmaceuticals. For example, the synthesis of 3-aminobenzoic acid, an intermediate for medicines and dyes, involves using 3-nitrobenzoic acid as a raw material (Yin Qun, 2010).

Electrochemistry

- Studies on the electrochemical behavior of nitroaromatic compounds, including ethyl m-nitrobenzoate, provide insights into the chemical reactions of the generated nitro radical anion, which has implications in various industrial applications (Carbajo et al., 2000).

Safety and Hazards

“3-Ethyl-2-nitrobenzoic acid” is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Eigenschaften

IUPAC Name |

3-ethyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOWATROJMCOHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)

![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)

![5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride](/img/no-structure.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2732999.png)